2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4-one core, which is a heterocyclic structure, and is substituted with a 2-chloro-6-fluorophenyl group, a methoxyethyl group, and a sulfanyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, 2-methoxyethylamine, and thiourea. The synthetic route may involve the following steps:
Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving thiourea and a suitable precursor.
Introduction of the 2-chloro-6-fluorophenyl group: This step may involve a nucleophilic substitution reaction where the 2-chloro-6-fluorobenzyl chloride reacts with the thieno[3,2-d]pyrimidin-4-one core.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups if present.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Products where the chloro or fluoro groups are replaced by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S2/c1-22-7-6-20-15(21)14-13(5-8-23-14)19-16(20)24-9-10-11(17)3-2-4-12(10)18/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABOUAMEHRNKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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